4-Chloro-1-hydroxy-7-isoquinolinesulfonyl chloride is a compound related to a class of drugs that includes chloroquine (CQ) and hydroxychloroquine (HCQ), which have been widely used in the treatment of various diseases, including malaria, rheumatoid arthritis (RA), systemic lupus erythematosus (SLE), and as part of antitumor therapies136. These compounds have been recognized for their ability to interfere with cellular processes such as autophagy, antigen processing, and signaling pathways, which contributes to their therapeutic effects36.
The primary mechanism of action for chloroquine and its derivatives involves the inhibition of lysosomal acidification, which affects autophagy by blocking the fusion and degradation of autophagosomes13. This mechanism is significant in cancer treatment, where CQ is used to sensitize tumor cells to chemotherapeutic drugs and radiation1. Interestingly, the sensitization effect of CQ can occur independently of autophagy inhibition, suggesting additional mechanisms at play1.
In the context of rheumatic diseases, these drugs are believed to exert their effects by increasing the pH within intracellular vacuoles, thereby interfering with processes such as protein degradation, antigen processing, and post-translational modification of proteins36. This results in the down-regulation of the immune response, which is beneficial in conditions characterized by an overactive immune system6.
Chloroquine and hydroxychloroquine have been employed as adjuvants in cancer therapy due to their ability to disrupt autophagy, a survival mechanism for cancer cells under stress from treatments like chemotherapy14. These drugs enhance the antiproliferative action of chemotherapeutics and may induce cell death through apoptosis and necroptosis4. However, their use in cancer treatment is complex due to the risk of drug resistance mediated by multi-drug resistance (MDR) genes4.
In rheumatology, CQ and HCQ are used for their immunomodulatory properties, particularly in the treatment of RA and SLE36. They modulate cytokine production, co-stimulatory molecules, and inhibit immune activation, which is crucial in managing inflammatory rheumatic diseases3. The challenge in this field is to determine the minimum effective dose and to manage the risk of adverse effects such as retinopathy3.
The evaluation of isomeric tetrahydroisoquinolines has shown that certain derivatives have dopamine D-1 antagonist activity, which could be relevant in the treatment of neurological disorders2. The introduction of specific groups to the molecule can enhance potency, indicating the potential for developing selective dopamine antagonists based on the isoquinoline structure2.
Isoquinolinesulfonamides have been identified as potent inhibitors of protein kinases, including cyclic nucleotide-dependent protein kinases and protein kinase C5. These enzymes play critical roles in various cellular processes, and their inhibition by isoquinoline derivatives could have therapeutic applications in diseases where these kinases are dysregulated5.
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6